Sodium stearoyl-2-lactylate - 25383-99-7

Sodium stearoyl-2-lactylate

Catalog Number: EVT-360665
CAS Number: 25383-99-7
Molecular Formula: C21H39O4Na; C19H35O4Na (major components)
C24H43NaO6
Molecular Weight: 450.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sodium stearoyl-2-lactylate (SSL) is an ionic surfactant frequently used as a food additive. [] It belongs to the class of acyl lactylates and is commonly employed as an emulsifier, dough conditioner, and stabilizer in various food products. [, , , ] SSL is typically derived from stearic acid, a fatty acid found in animal and vegetable fats, and lactic acid, a naturally occurring organic acid. []

Synthesis Analysis

Sodium stearoyl-2-lactylate can participate in various chemical reactions, primarily due to its carboxylate group. It can form complexes with starch, particularly amylose, which contributes to its dough conditioning and anti-staling properties in breadmaking. [, , , ] SSL can also interact with proteins, lipids, and other components in food systems, affecting their functionality and stability.

Mechanism of Action

The mechanism of action of Sodium stearoyl-2-lactylate in food systems is primarily based on its surfactant properties. [, , , , , ] As an emulsifier, SSL can reduce the surface tension between immiscible phases, such as water and oil, promoting their mixing and stabilization. [, , ] In breadmaking, SSL interacts with starch granules, delaying their retrogradation and thereby improving the softness and shelf life of the bread. [, , , ] It can also interact with gluten proteins, modifying their rheological properties and contributing to dough strengthening. [, ]

Physical and Chemical Properties Analysis

Sodium stearoyl-2-lactylate is a white to yellowish powder with a slight characteristic odor. [] It is soluble in hot water and partially soluble in cold water. SSL has a melting point range of 46-55°C. It is stable under normal storage conditions but can degrade at high temperatures or in the presence of strong acids or bases.

Applications
  • Breadmaking: SSL is extensively used in breadmaking to improve dough handling, enhance loaf volume, and delay staling. [, , , , , , , , , , ] It strengthens the gluten network, improves gas retention, and contributes to a softer crumb structure. [, , , , , ]
  • Baked goods: SSL is used in various baked goods, including muffins, cakes, and cookies, to enhance texture, volume, and shelf life. [, , , , ]
  • Noodle production: SSL can improve the strength, texture, and cooking quality of noodles, particularly oriental dry noodles. [] It can enhance the surface firmness of cooked noodles. []
  • Dairy Products: SSL can be used in dairy products like whipped cream to improve stability and texture. []
  • Animal feed: SSL is sometimes added to animal feed to improve the utilization of dietary fat, leading to better growth performance and nutrient digestibility. [, , ]
Future Directions
  • Structure-function relationships: Investigating the specific interactions of SSL with different food components at the molecular level to better understand its functionality and optimize its applications. [, , ]
  • Synergistic effects: Exploring the synergistic effects of SSL with other food additives, such as enzymes and hydrocolloids, to develop innovative solutions for improving food quality and functionality. [, , , ]
  • Health aspects: Continued research on the potential health impacts of SSL, particularly in the context of its effects on the gut microbiome. [, ]

Properties

CAS Number

25383-99-7

Product Name

Sodium stearoyl-2-lactylate

IUPAC Name

sodium;2-(2-octadecanoyloxypropanoyloxy)propanoate

Molecular Formula

C21H39O4Na; C19H35O4Na (major components)
C24H43NaO6

Molecular Weight

450.6 g/mol

InChI

InChI=1S/C24H44O6.Na/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)29-21(3)24(28)30-20(2)23(26)27;/h20-21H,4-19H2,1-3H3,(H,26,27);/q;+1/p-1

InChI Key

ODFAPIRLUPAQCQ-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+]

Solubility

Insoluble in water. Soluble in ethanol

Synonyms

Stearolacs

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+]

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+]

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